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molecular formula C12H23NO3 B8701503 Ethyl 2-(octylamino)-2-oxoacetate

Ethyl 2-(octylamino)-2-oxoacetate

Cat. No. B8701503
M. Wt: 229.32 g/mol
InChI Key: NDUYUGKXMVEZSB-UHFFFAOYSA-N
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Patent
US04187315

Procedure details

To a solution of ethyl N-(n-octyl)oxamate (5 g., 0.022 mole) in methanol (50 ml.) is added slowly NaOH solution (20 ml. of 1 N NaOH diluted with 25 ml. of H2O). After standing for one hour, the mixture is evaporated until the residue is mainly solid. 6 N HCl solution (75 ml.) is added. After stirring for 1 hour the solids are removed by filtration and dried. The yield of N-(n-octyl)oxamic is 3.85 g. (m.p. 89°-93° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:9][C:10](=[O:16])[C:11]([O:13]CC)=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[Na+]>CO>[CH2:1]([NH:9][C:10](=[O:16])[C:11]([OH:13])=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCC)NC(C(=O)OCC)=O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is evaporated until the residue
ADDITION
Type
ADDITION
Details
6 N HCl solution (75 ml.) is added
CUSTOM
Type
CUSTOM
Details
are removed by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCCCCC)NC(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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